molecular formula C16H17N3O3 B268229 N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

货号 B268229
分子量: 299.32 g/mol
InChI 键: KPKUJEAUSSQLSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, also known as MI-2, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in cancer research. MI-2 is a promising drug candidate that has been shown to selectively inhibit the activity of the MYC transcription factor, which is frequently overexpressed in cancer cells.

作用机制

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide works by binding to the MYC protein and disrupting its interaction with its binding partner, MAX. This disruption prevents MYC from binding to DNA and activating the transcription of genes that promote cell growth and survival. As a result, cells that are dependent on MYC for their survival are selectively targeted by N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, while normal cells are unaffected.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide are still being studied, but early research suggests that it has a relatively low toxicity profile and is well-tolerated in preclinical models. N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to decreased tumor growth and increased survival. It has also been shown to have antimicrobial activity against several bacterial strains, although the mechanism of action for this effect is not yet fully understood.

实验室实验的优点和局限性

One of the main advantages of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide is its selectivity for MYC-driven cancers, which allows for targeted treatment of cancer cells while sparing normal cells. This selectivity also reduces the risk of side effects associated with traditional chemotherapy drugs. However, one limitation of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide is its relatively low potency compared to other cancer drugs, which may limit its effectiveness in certain cancers. Additionally, the synthesis of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide is complex and time-consuming, which may limit its availability for research purposes.

未来方向

Despite its limitations, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has shown promise as a potential cancer treatment and antimicrobial agent. Future research will likely focus on improving the potency and selectivity of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, as well as developing more efficient synthesis methods. Other potential applications for N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide may include the treatment of viral infections and autoimmune diseases, although further research is needed to explore these possibilities. Overall, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide represents a promising avenue for the development of targeted cancer therapies and antimicrobial agents.

合成方法

The synthesis of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide involves several steps, starting with the reaction of 2-aminoisonicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-methoxyethyl)glycine to form an amide intermediate, which is subsequently reacted with 4-aminobenzoyl chloride to form the final product, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide. The overall yield of this process is approximately 25%, and the purity of the final product can be improved through recrystallization.

科学研究应用

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have potential applications in cancer research, particularly in the treatment of MYC-driven cancers. MYC is a transcription factor that is frequently overexpressed in cancer cells, and its overexpression is associated with increased tumor growth and poor prognosis. N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to selectively inhibit the activity of MYC, leading to decreased tumor growth and increased survival in preclinical models. In addition to its potential as a cancer treatment, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

属性

产品名称

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

分子式

C16H17N3O3

分子量

299.32 g/mol

IUPAC 名称

N-[2-(2-methoxyethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-22-11-10-18-16(21)13-4-2-3-5-14(13)19-15(20)12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)

InChI 键

KPKUJEAUSSQLSZ-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2

规范 SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。